molecular formula C12H15ClN2O B2895457 2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide CAS No. 1096835-14-1

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide

Cat. No.: B2895457
CAS No.: 1096835-14-1
M. Wt: 238.72
InChI Key: KEYSYSXWDCCEDL-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 2-position and a carboxamide group at the 4-position of the pyridine ring, with a cyclopentylmethyl substituent attached to the nitrogen atom of the carboxamide group

Preparation Methods

The synthesis of 2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopentylmethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position of 2-chloropyridine with the amine group of cyclopentylmethylamine, followed by the formation of the carboxamide group at the 4-position.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or employing continuous flow reactors.

Chemical Reactions Analysis

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

    2-chloro-4-(trifluoromethyl)pyridine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamides: These compounds also contain a chlorine atom and a carboxamide group but differ in the substituents attached to the pyridine ring.

    Pyridine Derivatives: Other pyridine derivatives with different substituents at various positions on the ring can be compared in terms of their chemical properties and biological activities.

    Indole Derivatives:

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-7-10(5-6-14-11)12(16)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSYSXWDCCEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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